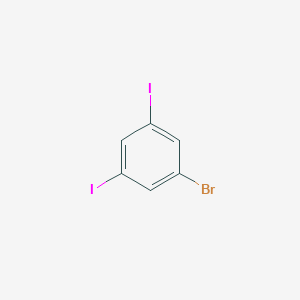

1-Bromo-3,5-diiodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKWRDOTWLACTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617204 | |

| Record name | 1-Bromo-3,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149428-64-8 | |

| Record name | 1-Bromo-3,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,5-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,5-diiodobenzene: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-diiodobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring one bromine and two iodine atoms, provides multiple reactive sites with differential reactivity. This allows for selective and sequential functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and key reactions, and its applications in the field of drug discovery and development.

Core Chemical and Physical Properties

This compound is a solid at room temperature. The presence of three heavy halogen atoms on the benzene ring significantly influences its physical properties, such as its high molecular weight and density. It is generally soluble in common organic solvents and insoluble in water.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrI₂ | [1] |

| Molecular Weight | 408.80 g/mol | [1] |

| CAS Number | 149428-64-8 | [1] |

| Melting Point | 140 °C | |

| Boiling Point (Predicted) | 341.0 ± 32.0 °C | |

| Density (Predicted) | 2.729 g/cm³ | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [2] |

| Appearance | Solid |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region. Due to the substitution pattern, distinct signals for the aromatic protons would be anticipated.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the substituted benzene ring. The carbon atoms attached to the halogens will exhibit distinct chemical shifts.

-

FT-IR: The infrared spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring, as well as C-Br and C-I stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. Fragmentation patterns would likely involve the loss of halogen atoms.[3][4]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a multi-step synthesis can be adapted from established procedures for similar tri-halogenated benzenes, such as the synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline.[5][6] Furthermore, its utility as a building block is primarily demonstrated through cross-coupling reactions.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions. The C-I bond is more reactive towards palladium-catalyzed cross-coupling than the C-Br bond. This allows for sequential functionalization.

Objective: To perform a selective Suzuki-Miyaura coupling at the C-I position of this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Add the arylboronic acid (1.1 eq), palladium catalyst (e.g., 3 mol%), and base (2.0 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture at a specified temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the mono-arylated product.

Applications in Drug Development

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the development of new pharmaceutical agents.[7] The ability to introduce different substituents regioselectively makes it an important precursor for creating diverse chemical libraries for high-throughput screening.

Halogenated aromatic compounds are key components in many active pharmaceutical ingredients (APIs). They are often used to synthesize kinase inhibitors, which are a major class of targeted cancer therapies.[8][9] The carbon-halogen bonds provide handles for constructing the complex molecular architectures required for potent and selective inhibition of protein kinases.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical progression from this compound to a potential kinase inhibitor scaffold.

Caption: A logical workflow from this compound to a potential drug candidate.

Signaling Pathway Context

The scaffolds synthesized from this compound can be designed to target key signaling pathways implicated in diseases like cancer. For instance, many kinase inhibitors target the RAS-RAF-MEK-ERK pathway, which is frequently mutated in various cancers.

Caption: Inhibition of the RAF kinase in a signaling pathway by a synthesized inhibitor.

Safety and Handling

This compound is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its differential reactivity at the halogenated positions allows for controlled, sequential modifications, making it an invaluable tool for the construction of complex molecular architectures found in many drug candidates. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the development of novel therapeutics.

References

- 1. This compound | C6H3BrI2 | CID 21708799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]

- 3. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-bromo-3-iodo- [webbook.nist.gov]

- 5. medium.com [medium.com]

- 6. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromo-3,5-diiodobenzene: A Versatile Building Block for Chemical and Pharmaceutical Innovation

CAS Number: 149428-64-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,5-diiodobenzene, a key intermediate in organic synthesis. Due to its unique tri-halogenated structure, this compound offers a platform for sequential and site-selective reactions, making it a valuable tool in the development of complex molecules, including pharmaceuticals and advanced materials. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its potential role in the synthesis of bioactive compounds.

Core Chemical and Physical Properties

This compound is a halogenated aromatic compound that is typically a solid at room temperature. Its structure, featuring one bromine and two iodine atoms on a benzene ring, provides multiple reactive sites for various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 149428-64-8 | [1] |

| Molecular Formula | C₆H₃BrI₂ | [1] |

| Molecular Weight | 408.80 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (typical) | General Knowledge |

| Purity | Often >97% | [2] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-8.0 ppm (m, 3H). The aromatic protons are expected to appear as a complex multiplet in this region. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 90-140 ppm. Signals for carbon atoms attached to iodine are expected around 90-100 ppm, the carbon attached to bromine around 120-125 ppm, and the other aromatic carbons between 130-140 ppm. |

| FT-IR (KBr) | ν (cm⁻¹) 3100-3000 (C-H aromatic stretch), 1550-1400 (C=C aromatic stretch), 1050-1000 (C-Br stretch), 800-600 (C-I stretch). |

| Mass Spectrometry (EI) | m/z (%): 408 [M]⁺, 329 [M-Br]⁺, 281 [M-I]⁺, 202 [M-I-Br]⁺, 154 [M-2I]⁺, 75 [C₆H₃]⁺. The fragmentation pattern is expected to show sequential loss of the halogen atoms, with the loss of iodine being the most facile. |

Synthesis of this compound: An Experimental Protocol

A plausible and efficient synthesis of this compound can be achieved through a Sandmeyer-type reaction starting from 3,5-diiodoaniline. The following is a detailed experimental protocol based on well-established procedures for similar transformations.

Materials:

-

3,5-diiodoaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a round-bottom flask, dissolve 3,5-diiodoaniline (1 equivalent) in a mixture of hydrobromic acid and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid. Heat this solution to 60-70 °C. Add the cold diazonium salt solution dropwise to the hot CuBr solution. Vigorous nitrogen evolution should be observed.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring the reaction mixture at 70 °C for 1 hour, then allow it to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a non-polar eluent such as hexane.

Applications in Organic Synthesis: Selective Cross-Coupling Reactions

The differential reactivity of the carbon-halogen bonds (C-I > C-Br) in this compound allows for selective functionalization, making it a highly valuable building block in the synthesis of complex molecules.[2]

1. Selective Sonogashira Coupling at the C-I Positions

The more reactive C-I bonds can be selectively coupled with terminal alkynes under palladium-copper catalysis, leaving the C-Br bond intact for subsequent transformations.

Experimental Protocol:

-

Materials: this compound, terminal alkyne (2.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), CuI (0.1 equivalents), triethylamine (TEA), and a suitable solvent like THF or DMF.

-

Procedure: To a solution of this compound and the terminal alkyne in the chosen solvent, add Pd(PPh₃)₂Cl₂, CuI, and TEA. Degas the mixture and stir at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

2. Subsequent Suzuki Coupling at the C-Br Position

The remaining C-Br bond can then be subjected to a Suzuki coupling reaction with a boronic acid to introduce a different aryl or vinyl group.

Experimental Protocol:

-

Materials: The product from the Sonogashira coupling, an arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents), and a solvent system like toluene/ethanol/water.

-

Procedure: Combine the bromo-diyne substrate, arylboronic acid, Pd(PPh₃)₄, and the base in the solvent system. Degas the mixture and heat to reflux until the reaction is complete. After cooling, perform an aqueous work-up, extract the product, and purify by column chromatography.

Role in Drug Discovery: Synthesis of a Potential Kinase Inhibitor Scaffold

Halogenated aromatic compounds are crucial intermediates in the synthesis of various bioactive molecules, including kinase inhibitors. The following workflow illustrates how this compound could be utilized to synthesize a substituted phenyl-thiazole scaffold, a common motif in kinase inhibitors.[3]

References

In-Depth Technical Guide to 1-Bromo-3,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties and a detailed synthesis protocol for 1-Bromo-3,5-diiodobenzene, a key intermediate in organic synthesis.

Core Molecular Data

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrI₂. Its molecular structure is foundational for the development of more complex molecules in medicinal chemistry and materials science.

Molecular Weight Breakdown

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below details the contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Contribution ( g/mol ) |

| Carbon | C | 12.011 | 6 | 72.066 |

| Hydrogen | H | 1.008 | 3 | 3.024 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Iodine | I | 126.904 | 2 | 253.808 |

| Total | 408.802 |

The experimentally determined and commonly cited molecular weight is 408.8 g/mol .[1][2][3]

Synthesis of this compound: An Experimental Protocol

The following is a representative multi-step synthesis protocol for this compound, adapted from established methods for analogous halogenated benzenes. This synthesis involves the protection of an aniline derivative, followed by sequential halogenation and subsequent deamination.

Materials and Reagents

-

Aniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Bromine

-

Iodine Monochloride

-

Sodium Bisulfite (saturated solution)

-

Hydrochloric Acid (concentrated)

-

Ethanol

-

Sodium Nitrite

-

Diethyl Ether

-

Magnesium Sulfate

-

Methanol

Step-by-Step Procedure

-

Acetylation of Aniline:

-

In a round-bottom flask, dissolve aniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the mixture under reflux for 1 hour.

-

Pour the cooled reaction mixture into ice-water to precipitate the acetanilide.

-

Collect the solid by vacuum filtration and wash with cold water.

-

-

Bromination of Acetanilide:

-

Dissolve the dried acetanilide in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise while stirring.

-

Continue stirring for 30 minutes after the addition is complete.

-

Pour the reaction mixture into water to precipitate the 4-bromoacetanilide.

-

Collect the product by vacuum filtration and wash with water.

-

-

Iodination of 4-Bromoacetanilide:

-

Suspend the 4-bromoacetanilide in a mixture of glacial acetic acid and water.

-

Add iodine monochloride solution dropwise to the stirred suspension.

-

Heat the mixture to approximately 90°C until the dark purple color disappears, adding saturated sodium bisulfite solution if necessary to decolorize.

-

Cool the mixture in an ice bath to precipitate the 4-bromo-2,6-diiodoacetanilide.

-

Collect the solid by vacuum filtration and wash with cold 33% acetic acid, followed by cold water.

-

-

Hydrolysis of 4-Bromo-2,6-diiodoacetanilide:

-

Combine the 4-bromo-2,6-diiodoacetanilide with ethanol and concentrated hydrochloric acid.

-

Heat the mixture under reflux for 1 hour to hydrolyze the amide.

-

Cool the reaction mixture and pour it over ice to precipitate the 4-bromo-2,6-diiodoaniline hydrochloride.

-

Neutralize with a base (e.g., sodium hydroxide solution) to obtain the free aniline.

-

Collect the solid by vacuum filtration and wash with water.

-

-

Deamination of 4-Bromo-2,6-diiodoaniline:

-

Dissolve the 4-bromo-2,6-diiodoaniline in absolute ethanol.

-

Add concentrated sulfuric acid dropwise while stirring in an ice bath.

-

Add powdered sodium nitrite in portions, keeping the temperature below 5°C.

-

Allow the reaction to warm to room temperature and then heat gently to complete the deamination.

-

Pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the ether extract with water and dry over magnesium sulfate.

-

Evaporate the diethyl ether to obtain the crude this compound.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure this compound.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound from aniline.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 1-Bromo-3,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-diiodobenzene is a halogenated aromatic compound with the IUPAC name This compound .[1] This symmetrically substituted benzene derivative serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique structure, featuring three distinct halogen atoms, offers multiple reactive sites for the construction of complex molecular architectures through various coupling and substitution reactions. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its spectroscopic data.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₃BrI₂ | [1] |

| Molecular Weight | 408.80 g/mol | [1] |

| CAS Number | 149428-64-8 | [1] |

| Melting Point | 140 °C | |

| Boiling Point (Predicted) | 341.0 ± 32.0 °C | |

| Density (Predicted) | 2.729 g/cm³ |

Experimental Protocols

Proposed Synthesis via Sandmeyer Reaction

This protocol is a generalized procedure based on the well-established Sandmeyer reaction methodology.[2][3][4] Researchers should optimize the specific quantities and reaction conditions.

Objective: To synthesize this compound from 3,5-diiodoaniline.

Materials:

-

3,5-diiodoaniline

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Suitable solvent for recrystallization (e.g., ethanol, methanol, or a mixture)

Procedure:

-

Diazotization of 3,5-diiodoaniline:

-

In a flask, dissolve a measured quantity of 3,5-diiodoaniline in a cooled solution of hydrobromic acid. The flask should be kept in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The addition rate should be controlled to keep the temperature below 5 °C.

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen gas evolution should be observed. The addition should be controlled to manage the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

-

Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent should be determined experimentally to achieve good recovery of pure crystals.

-

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of similar compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's C₂ᵥ symmetry.

-

H-2 and H-6 protons: These two protons are chemically equivalent and are expected to appear as a single signal, likely a doublet due to coupling with the H-4 proton.

-

H-4 proton: This proton is unique and is expected to appear as a triplet due to coupling with the two equivalent H-2 and H-6 protons.

The chemical shifts of these protons will be in the aromatic region (typically 7.0-8.0 ppm) and will be influenced by the electron-withdrawing effects of the three halogen substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.

-

C-1 (carbon bearing bromine): The chemical shift will be influenced by the "heavy atom effect" of bromine, which can cause an upfield shift compared to what would be expected based on electronegativity alone.[5]

-

C-3 and C-5 (carbons bearing iodine): These two carbons are equivalent and will show a single signal. The "heavy atom effect" of iodine is even more pronounced than that of bromine, leading to a significant upfield shift.[5]

-

C-2 and C-6 (carbons bearing hydrogen): These two carbons are equivalent and will show a single signal.

-

C-4 (carbon bearing hydrogen): This carbon will show a distinct signal.

The signals for the carbons directly attached to the halogens will generally be weaker than those of the protonated carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for a substituted benzene ring. Key expected peaks include:

-

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

-

C-H in-plane and out-of-plane bending: These vibrations give rise to a series of bands in the fingerprint region (below 1300 cm⁻¹). The pattern of the out-of-plane bending bands can often be used to determine the substitution pattern of the benzene ring.

-

C-Br and C-I stretching: The C-Br stretching vibration is expected in the lower frequency region of the fingerprint region, while the C-I stretching vibration will be at an even lower frequency, often below the standard range of many mid-IR spectrometers.

Mass Spectrometry

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (408.80 g/mol ). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a doublet (M⁺ and M⁺+2) with nearly equal intensities.

-

Fragmentation: The fragmentation pattern will be dominated by the sequential loss of the halogen atoms. The C-I bond is the weakest, so the initial fragmentation is likely the loss of an iodine radical, followed by the loss of the second iodine radical and then the bromine radical.[6]

Signaling Pathways and Experimental Workflows

The primary utility of this compound is as a synthetic intermediate. Its reactivity allows for its incorporation into a wide range of larger molecules, which may then be used to probe or modulate various biological signaling pathways. The specific pathways of interest would depend on the final target molecule being synthesized.

A generalized workflow for a common application of such a building block, a Suzuki cross-coupling reaction, is depicted below. This type of reaction is fundamental in drug discovery for creating carbon-carbon bonds.

This diagram illustrates the key components and steps involved in utilizing a halogenated aromatic compound like this compound in a palladium-catalyzed cross-coupling reaction to form a new C-C bond, a common strategy in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1-bromo-3,5-diiodobenzene. Due to the limited availability of direct, peer-reviewed experimental data for this specific compound, the methodologies presented herein are based on established protocols for structurally analogous molecules. This document is intended to serve as a foundational resource for the synthesis, characterization, and potential applications of this compound in research and development.

Overview of the Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the commercially available starting material, 4-bromoaniline. The initial step involves the di-iodination of 4-bromoaniline to yield the key intermediate, 4-bromo-2,6-diiodoaniline. The subsequent and final step is the deamination of this intermediate via a Sandmeyer-type reaction to afford the target molecule, this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic pathway. It is important to note that where experimental data is not available, the values are predicted based on structurally similar compounds.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | CAS Number |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | Off-white to tan solid | 106-40-1 |

| 4-Bromo-2,6-diiodoaniline | C₆H₄BrI₂N | 423.82 | Solid | 89280-77-3 |

| This compound | C₆H₃BrI₂ | 408.80 | Solid | 149428-64-8 |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ 7.8-8.0 (s, 2H), δ 7.5-7.7 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ 130-140 (aromatic C), δ 90-100 (C-I) |

| Mass Spec (m/z) | ~409 [M]+ |

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound. These protocols are adapted from established procedures for similar transformations and may require optimization.

Step 1: Synthesis of 4-Bromo-2,6-diiodoaniline

This procedure details the di-iodination of 4-bromoaniline using N-iodosuccinimide (NIS) as the iodinating agent.

Materials:

-

4-Bromoaniline

-

N-Iodosuccinimide (NIS)

-

Anhydrous Acetonitrile

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1.0 equivalent of 4-bromoaniline in anhydrous acetonitrile.

-

To the stirred solution, add 2.2 equivalents of N-Iodosuccinimide (NIS) portion-wise at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-bromo-2,6-diiodoaniline.[1]

-

Characterize the product using NMR, IR, and MS to confirm its identity and purity.[1]

Step 2: Synthesis of this compound via Deamination

This protocol describes the deamination of 4-bromo-2,6-diiodoaniline, which is a crucial step to yield the final product. This procedure is adapted from the deamination of the analogous 4-bromo-2-chloro-6-iodoaniline.[2][3]

Materials:

-

4-Bromo-2,6-diiodoaniline

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

Dichloromethane (DCM)

-

3 M Sodium Hydroxide solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve the 4-bromo-2,6-diiodoaniline (1.0 equivalent) in absolute ethanol in a round-bottom flask with stirring.

-

Carefully add concentrated sulfuric acid dropwise to the mixture.

-

Add powdered sodium nitrite (1.1 equivalents) in portions using a powder funnel.

-

Heat the mixture at reflux for a designated period, monitoring the reaction by TLC.

-

After cooling to room temperature, carefully neutralize the mixture with a 3 M sodium hydroxide solution.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers and dry with anhydrous sodium sulfate.

-

Evaporate the solvent via rotary evaporation to obtain the crude this compound.[3]

-

Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-diiodobenzene is a halogenated aromatic compound with the chemical formula C₆H₃BrI₂. Its structure, featuring a benzene ring substituted with one bromine and two iodine atoms, makes it a valuable intermediate and building block in organic synthesis. The distinct electronic and steric properties imparted by the different halogen substituents at the 1, 3, and 5 positions offer multiple reactive sites for sequential, site-selective cross-coupling reactions. This unique reactivity profile makes it a sought-after precursor in the development of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. A thorough understanding of its physical properties is essential for its effective handling, storage, and application in synthetic chemistry.

Core Physical Properties

The physical characteristics of this compound are foundational to its use in a laboratory and industrial setting. These properties dictate the conditions required for reactions, purification, and storage.

Data Presentation: Physical Property Summary

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₃BrI₂ |

| Molecular Weight | 408.80 g/mol |

| Physical Form | Solid |

| Melting Point | 140 °C |

| Boiling Point | 341.0 ± 32.0 °C (Predicted) |

| Density | 2.729 g/cm³ |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization. The following are detailed methodologies for key experiments to determine the physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[1]

-

Apparatus Setup: The prepared capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Measurement: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (140 °C). The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[2]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid sample has turned into a clear liquid (completion of melting). This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Solubility Assessment

Understanding a compound's solubility is vital for selecting appropriate solvents for reactions, extractions, and purification techniques like recrystallization.

Methodology: Qualitative Solubility Test

-

Preparation: A series of test tubes are prepared, each containing a small, measured amount (e.g., 25 mg) of this compound.

-

Solvent Addition: A measured volume (e.g., 0.75 mL) of a test solvent is added to a test tube in small portions.[3][4] Common solvents for testing include water, ethanol, acetone, diethyl ether, and toluene.

-

Observation: After each addition, the tube is vigorously shaken or agitated.[3][4][5] The compound is classified as "soluble" if a homogeneous solution forms, "partially soluble" if some but not all of the solid dissolves, and "insoluble" if the solid remains as a separate phase.[4]

-

Systematic Testing: This process is repeated for a range of polar and non-polar organic solvents to build a comprehensive solubility profile. Given its halogenated, largely non-polar structure, this compound is expected to be insoluble in water but soluble in various organic solvents.

Logical Workflow: Application in Synthesis

This compound is an important precursor in the synthesis of complex organic molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential reactions. The C-I bond is more reactive and will typically undergo oxidative addition to the palladium catalyst under milder conditions than the C-Br bond. This allows for a stepwise functionalization of the aromatic ring.

The following diagram illustrates a generalized workflow for the sequential functionalization of this compound via two distinct Suzuki coupling reactions.

References

Spectroscopic Analysis of 1-Bromo-3,5-diiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-Bromo-3,5-diiodobenzene (C₆H₃BrI₂), a key intermediate in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous halogenated benzene derivatives. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical endeavors.

Core Data Summary

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | t (triplet) | 1H | H-2 |

| ~ 7.6 - 7.8 | d (triplet) | 2H | H-4, H-6 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: The chemical shifts are estimations and may vary based on solvent and experimental conditions. The multiplicity is predicted based on the expected coupling between the aromatic protons.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 - 140 | C-4, C-6 |

| ~ 130 - 135 | C-2 |

| ~ 120 - 125 | C-1 |

| ~ 90 - 95 | C-3, C-5 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Note: Chemical shifts are estimations. The carbon attached to bromine (C-1) and iodines (C-3, C-5) are expected to be significantly shielded or deshielded.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak - Medium | C-H aromatic stretching |

| 1550 - 1500 | Medium - Strong | C=C aromatic ring stretching |

| 1450 - 1400 | Medium - Strong | C=C aromatic ring stretching |

| 850 - 750 | Strong | C-H out-of-plane bending (isolated H) |

| 600 - 500 | Medium - Strong | C-I stretching |

| 550 - 450 | Medium - Strong | C-Br stretching |

Sample preparation: KBr pellet or thin film. Note: The exact positions of the C-I and C-Br stretching bands can be influenced by the overall substitution pattern.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 408/410 | ~98 / 100 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 281/283 | Moderate | [M - I]⁺ |

| 202 | Moderate | [M - I - Br]⁺ |

| 154 | Low | [M - 2I]⁺ |

| 75 | High | [C₆H₃]⁺ |

Ionization method: Electron Ionization (EI). Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in characteristic doublets for bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. Key parameters to consider are the pulse angle (e.g., 30-45°), relaxation delay (e.g., 1-5 seconds), and the number of scans to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Set an appropriate relaxation delay (e.g., 2-5 seconds) to ensure accurate integration if quantitative analysis is needed.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2. Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

1. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a working concentration of about 1-10 µg/mL.

2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Set the mass analyzer to scan over an appropriate mass range (e.g., m/z 50-500).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Solubility of 1-Bromo-3,5-diiodobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3,5-diiodobenzene. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted qualitative solubility of the compound based on its structural properties and the behavior of analogous compounds. Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to determine precise quantitative solubility data.

Core Concepts: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound is a halogenated aromatic compound. The benzene ring is nonpolar, while the carbon-halogen bonds (C-Br and C-I) introduce some polarity. However, the symmetrical arrangement of the substituents results in a relatively low overall molecular polarity. Therefore, it is anticipated that this compound will exhibit good solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents like water.

Expected Qualitative Solubility Profile

Based on the solubility of similar halogenated benzenes, the following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.[2]

| Solvent Class | Examples | Expected Qualitative Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble | The nonpolar nature of these solvents can effectively solvate the nonpolar aromatic ring of this compound through van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble | These solvents have a moderate polarity that can interact with the polarizable halogen atoms while also solvating the nonpolar regions of the molecule.[2] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The polarity of the alcohol can offer some solvation, but the ability to form strong hydrogen bonds with the solute is limited, potentially limiting solubility. |

| Highly Polar | Water | Insoluble | The large, nonpolar aromatic structure of this compound cannot overcome the strong hydrogen bonding network of water, leading to very low solubility.[2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pipettes

-

Evaporating dish or pre-weighed vial

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution. This can be achieved by leaving the dish in a fume hood, using a gentle stream of inert gas (e.g., nitrogen), or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound. For high-boiling point solvents, a vacuum desiccator may be necessary.

-

Once the solvent is completely removed, reweigh the evaporating dish or vial containing the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the dish/vial with residue minus the initial tare mass of the empty dish/vial.

-

The solubility can then be calculated in various units, such as:

-

g/L: (mass of residue in g) / (volume of supernatant withdrawn in L)

-

mg/mL: (mass of residue in mg) / (volume of supernatant withdrawn in mL)

-

mol/L (Molarity): (moles of residue) / (volume of supernatant withdrawn in L)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining solubility.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For specific applications, it is highly recommended that researchers perform their own solubility tests to obtain precise data relevant to their experimental conditions.

References

Unveiling the Solid State: A Technical Guide to the Prospective Crystal Structure of 1-Bromo-3,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 1-Bromo-3,5-diiodobenzene, a halogenated aromatic compound of significant interest in organic synthesis and drug discovery. While a definitive, publicly available crystal structure for this specific molecule has not been reported, this document outlines the established experimental protocols for its determination, presents a representative summary of expected crystallographic data based on analogous compounds, and visualizes the analytical workflow. This guide serves as a foundational resource for researchers seeking to characterize this and similar small molecules.

Introduction

This compound (C₆H₃BrI₂) is a versatile chemical intermediate utilized in the synthesis of complex organic molecules.[1] Its trisubstituted benzene ring offers multiple reactive sites for cross-coupling and other substitution reactions, making it a valuable building block in the development of novel pharmaceuticals and materials. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physical properties, reaction kinetics, and potential polymorphs, all of which are critical parameters in drug development and materials science. This guide details the methodologies required to elucidate this structure.

General Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like this compound is definitively achieved through single-crystal X-ray diffraction. The following protocol describes a standard experimental approach.

2.1. Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

-

Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions for slow crystallization. Common solvents for halogenated aromatics include dichloromethane, chloroform, ethyl acetate, and hexane.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of this compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent into the primary solvent reduces the solubility of the compound, promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

2.2. Data Collection

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

2.3. Structure Solution and Refinement

-

The collected diffraction data are processed to yield a set of structure factors.

-

The crystal system and space group are determined from the diffraction pattern.

-

An initial model of the structure is obtained using direct methods or Patterson methods.

-

The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Representative Crystallographic Data

In the absence of a published structure for this compound, the following table summarizes the type of quantitative data that would be obtained from a successful crystallographic analysis. The values are representative of similar halogenated benzene structures.

| Parameter | Representative Value |

| Chemical Formula | C₆H₃BrI₂ |

| Formula Weight | 408.80 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0 - 9.0 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 7.0 - 8.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 600 - 700 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.8 - 3.0 |

| Absorption Coefficient (mm⁻¹) | 9.0 - 10.0 |

| F(000) | 720 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.0 - 28.0 |

| Reflections collected | > 5000 |

| Independent reflections | > 1500 |

| R(int) | < 0.05 |

| Goodness-of-fit on F² | ~1.0 |

| Final R indices [I>2σ(I)] | R₁ < 0.04, wR₂ < 0.10 |

Workflow and Visualization

The logical flow from a synthesized compound to a refined crystal structure is a multi-step process. The following diagram, generated using the DOT language, illustrates this experimental workflow.

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-3,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Bromo-3,5-diiodobenzene (CAS No. 149428-64-8), a key intermediate in organic synthesis. The information herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a tri-substituted aromatic compound with a molecular formula of C₆H₃BrI₂.[1] Its structure, featuring three different halogen atoms on a benzene ring, makes it a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 149428-64-8 | [1] |

| Molecular Formula | C₆H₃BrI₂ | [1] |

| Molecular Weight | 408.80 g/mol | [1] |

| Appearance | Solid (form may vary) | [3] |

| Melting Point | 140°C | [4] |

| Boiling Point | 341.0 ± 32.0 °C (Predicted) | [4] |

| InChI Key | WIKWRDOTWLACTF-UHFFFAOYSA-N | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[5] The primary hazards associated with this compound are skin and eye irritation, and it may also cause respiratory irritation.[1][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Hazard Pictogram: [3]

Safety and Handling Precautions

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following precautions should be strictly adhered to.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

Engineering Controls

To minimize the risk of inhalation and dermal exposure, the following engineering controls should be in place:

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is highly recommended.

-

Eyewash Station and Safety Shower: An eyewash station and a safety shower should be readily accessible in the immediate work area.

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored in a dark place under an inert atmosphere at room temperature.[3]

First-Aid Measures

In the event of exposure to this compound, immediate medical attention may be necessary.

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as outlined in Section 3.1. Avoid breathing dust and contact with the spilled material.

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a solution, absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.

Toxicological Information

-

Acute Toxicity: No specific LD50 or LC50 data are available. The compound is expected to be harmful if swallowed, and inhalation of dust may cause respiratory tract irritation.[5][6]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

-

Chronic Toxicity: No data available.

-

Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.[6]

Experimental Protocols: A Representative Application

As a versatile building block, this compound is frequently used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The following is a general, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction. Note: This is a representative protocol and should be adapted and optimized for specific substrates and desired products.

General Suzuki-Miyaura Cross-Coupling Protocol

Objective: To couple an arylboronic acid with this compound at one of the iodine positions.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualized Safety Workflows

The following diagrams illustrate logical workflows for handling emergencies and planning experiments involving this compound.

Caption: Workflow for handling a spill of this compound.

Caption: Decision tree for responding to an exposure incident.

References

An In-depth Technical Guide to 1-Bromo-3,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1-bromo-3,5-diiodobenzene (CAS No. 149428-64-8). This tri-halogenated benzene derivative is a versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its utility is particularly pronounced in the development of novel pharmaceuticals and advanced materials where precise substitution patterns on an aromatic scaffold are required.

Core Properties and Data

This compound is a solid at room temperature. The presence of three halogen atoms, particularly the two heavy iodine atoms, results in a relatively high molecular weight and density. The differential reactivity of the carbon-iodine versus the carbon-bromine bonds is a key feature of this molecule, enabling selective functionalization in various cross-coupling reactions.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 149428-64-8 | --INVALID-LINK-- |

| Molecular Formula | C₆H₃BrI₂ | --INVALID-LINK-- |

| Molecular Weight | 408.80 g/mol | --INVALID-LINK-- |

| Melting Point | 140 °C | --INVALID-LINK-- |

| Boiling Point | 341.0 ± 32.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 2.729 g/cm³ (Predicted) | --INVALID-LINK-- |

| Appearance | Off-white powder | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in common organic solvents. | General chemical knowledge |

Table 2: Spectroscopic Data Summary

| Technique | Expected/Predicted Data |

| ¹H NMR | Due to the symmetry of the molecule, two signals are expected in the aromatic region (δ 7.0-8.0 ppm). A triplet for the proton at C2 and a doublet for the protons at C4 and C6. |

| ¹³C NMR | Four signals are expected in the aromatic region, corresponding to the four unique carbon environments (C1, C2, C3/C5, and C4/C6). The carbons attached to the halogens will show characteristic chemical shifts. |

| Mass Spec (EI) | The molecular ion peak [M]⁺ would be observed at m/z 408, with a characteristic isotopic pattern due to the presence of bromine. Fragmentation would likely involve the sequential loss of the iodine and bromine atoms. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and C-Br and C-I stretching in the fingerprint region. |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published in top-tier journals, a plausible and efficient route is via the Sandmeyer reaction, starting from the commercially available 3,5-diiodoaniline. This method is analogous to the synthesis of similar polyhalogenated benzenes.

Proposed Synthesis of this compound via Sandmeyer Reaction

This two-step process involves the diazotization of 3,5-diiodoaniline followed by the introduction of the bromine atom using a copper(I) bromide catalyst.

Caption: Proposed synthesis of this compound.

Experimental Protocol:

Step 1: Diazotization of 3,5-diiodoaniline

-

In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,5-diiodoaniline in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.

-

Cool the CuBr solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

-

Observe for the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Heat the mixture gently (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

-

The crude product can be isolated by steam distillation or solvent extraction.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound.

Applications in Organic Synthesis: Cross-Coupling Reactions

The presence of both iodo and bromo substituents on the benzene ring makes this compound an excellent substrate for sequential and site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions, allowing for a stepwise functionalization of the aromatic ring.

Caption: Sequential cross-coupling workflow.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. With this compound, selective coupling at the iodine positions can be achieved under milder conditions, followed by coupling at the bromine position under more forcing conditions.

Experimental Protocol for Selective Suzuki-Miyaura Coupling:

-

Reaction at the C-I positions:

-

To a degassed solution of this compound (1.0 eq) and an arylboronic acid (2.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 3.0 eq).

-

Heat the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon consumption of the starting material, cool the reaction mixture and proceed with work-up and purification to isolate the 1-bromo-3,5-diarylbenzene intermediate.

-

-

Reaction at the C-Br position:

-

The isolated 1-bromo-3,5-diarylbenzene can then be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to yield an unsymmetrical 1,3,5-triarylbenzene.

-

Sonogashira Coupling

The Sonogashira coupling allows for the formation of carbon-carbon triple bonds. Similar to the Suzuki-Miyaura coupling, the C-I bonds of this compound will react preferentially.

Experimental Protocol for Selective Sonogashira Coupling:

-

To a solution of this compound (1.0 eq) and a terminal alkyne (2.2 eq) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating and monitor its progress.

-

After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography to obtain the 1-bromo-3,5-bis(alkynyl)benzene.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation. --INVALID-LINK-- Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, multi-substituted aromatic compounds. Its differential halogen reactivity allows for a high degree of control in sequential cross-coupling reactions, making it a powerful tool for researchers in drug discovery, materials science, and organic synthesis. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this important chemical intermediate.

An In-depth Technical Guide to 1-Bromo-3,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Bromo-3,5-diiodobenzene (CAS No. 149428-64-8) is a polysubstituted aromatic hydrocarbon featuring a bromine atom and two iodine atoms symmetrically positioned on a benzene ring.[1] This unique arrangement of different halogens imparts distinct reactivity to each position, making it a highly valuable intermediate for the synthesis of complex organic molecules. The presence of multiple reactive sites allows for selective and sequential functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations.[2] Consequently, this compound has emerged as a significant building block in the development of novel pharmaceuticals and advanced materials.[2]

While the historical context of the discovery of many foundational chemical compounds is well-documented, the specific details regarding the first synthesis and the discoverer of this compound are not prominently featured in the readily accessible scientific literature. Its existence and utility are primarily documented in the context of its application in modern organic synthesis. The synthetic methodologies for analogous polyhalogenated benzenes, however, are well-established and provide a clear pathway for its preparation.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 149428-64-8 | [1] |

| Molecular Formula | C₆H₃BrI₂ | [1] |

| Molecular Weight | 408.80 g/mol | [1] |

| Appearance | Solid (form not specified) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| InChI | InChI=1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H | [1] |

| InChIKey | WIKWRDOTWLACTF-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C=C1I)I)Br | [1] |

Synthesis of this compound

While a specific historical first synthesis is not documented in available resources, a logical and efficient synthetic route can be devised based on well-established organic chemistry principles, particularly the Sandmeyer reaction. The synthesis of the analogous compound, 1-bromo-3-chloro-5-iodobenzene, from aniline provides a robust template for this process.[3] The proposed synthesis of this compound would likely commence from 3,5-diiodoaniline.

The overall transformation involves the conversion of the amino group of 3,5-diiodoaniline into a diazonium salt, which is then substituted by a bromine atom using a copper(I) bromide catalyst.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed method based on the synthesis of similar compounds and general procedures for the Sandmeyer reaction.

Materials: